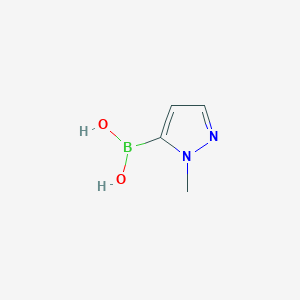










|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.C([Li])CCC.[B:12](OC(C)C)([O:17]C(C)C)[O:13]C(C)C.[Cl-].[NH4+].Cl>O1CCCC1>[CH3:1][N:2]1[C:6]([B:12]([OH:17])[OH:13])=[CH:5][CH:4]=[N:3]1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC=C1
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
590 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
277 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1.5 hours at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was gradually warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature of the reaction mixture below 10° C
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with ethyl acetate (3×1 L)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated aqueous sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
and the solvent was removed under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
The residue was washed with petroleum ether (3×300 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid was dried under vacuum
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |